molecular formula C16H15NO B14387899 (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone CAS No. 88122-88-7

(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone

Cat. No.: B14387899
CAS No.: 88122-88-7
M. Wt: 237.30 g/mol
InChI Key: PIJOBYWPRUPDNR-UHFFFAOYSA-N
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Description

(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. This compound features a phenyl group and a methanone group attached to the aziridine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of 2-methyl-2-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of benzoyl chloride, followed by the elimination of hydrochloric acid. This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxaziridines or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is harnessed in synthetic chemistry to create new compounds and materials.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a simpler structure.

    Phenylaziridine: Similar structure but lacks the methanone group.

    Benzoylaziridine: Contains a benzoyl group but differs in the substitution pattern.

Uniqueness

(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both a phenyl group and a methanone group attached to the aziridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

88122-88-7

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(2-methyl-2-phenylaziridin-1-yl)-phenylmethanone

InChI

InChI=1S/C16H15NO/c1-16(14-10-6-3-7-11-14)12-17(16)15(18)13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

PIJOBYWPRUPDNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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